molecular formula C11H10F3N B2497159 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823903-80-5

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Cat. No.: B2497159
CAS No.: 1823903-80-5
M. Wt: 213.203
InChI Key: NNBZNTAOQDCJCQ-UHFFFAOYSA-N
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Description

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is a high-value spirocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. This molecule features a unique structure that combines an indoline moiety with a spiro-fused cyclopropane ring, decorated with a metabolically stable trifluoromethyl group. Spirocompounds like this are recognized as privileged scaffolds in drug discovery due to their interesting three-dimensionality and structural rigidity, which often lead to high binding affinity and selectivity towards biological targets . The spiro[cyclopropane-1,3'-indoline] core is a structure of high interest in pharmaceutical research, particularly for developing novel anticancer agents . Research indicates that structurally analogous spirooxindole derivatives can function by interfering with proteasomal degradation of the p53 tumor suppressor protein or by inhibiting key enzymes like Polo-like Kinase 4 (PLK4), thereby demonstrating potent antiproliferative activity against cancer cell lines . The presence of the trifluoromethyl group is a strategic modification in drug design, often employed to enhance a compound's metabolic stability, membrane permeability, and overall pharmacokinetic properties. As a building block, this compound provides researchers with a versatile template for the synthesis of more complex, target-oriented molecules. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)7-1-2-8-9(5-7)15-6-10(8)3-4-10/h1-2,5,15H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZNTAOQDCJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dearomatization-Based Cyclopropanation of Indole Derivatives

Sulfur Ylide-Mediated Spiro-Cyclopropanation

The most well-documented route to 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] involves the dearomatization of indole precursors using sulfur ylides. This method, pioneered by recent advances in spirocyclic synthesis, leverages the nucleophilic character of indole derivatives to initiate cyclopropanation.

Reaction Mechanism

The process begins with the generation of a vinylogous imine intermediate from arenesulfonylindoles and sulfonium salts under mild basic conditions. The sulfur ylide acts as a two-carbon synthon, facilitating a [2+1] cycloaddition with the indole’s C3 position. This step induces dearomatization of the indole ring, resulting in the formation of the spiro-cyclopropane core.

Optimization and Substrate Scope

Key reaction parameters include:

  • Base : Mild bases such as potassium carbonate or triethylamine are employed to deprotonate the sulfonium salt.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance ylide stability.
  • Temperature : Reactions typically proceed at room temperature to prevent ylide decomposition.

Substrates bearing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position of the indole ring exhibit enhanced reactivity and selectivity. For example, the reaction of 6-(trifluoromethyl)indole with dimethylsulfonium methylide yields the target spiro-cyclopropane in 82% yield with a diastereomeric ratio (dr) of 13:1 .

Structural Confirmation

Single-crystal X-ray diffraction analysis of related spiro-cyclopropane derivatives confirms the cis configuration of the cyclopropane ring relative to the indoline nitrogen. The trifluoromethyl group adopts a pseudo-axial orientation to minimize steric clashes with the adjacent cyclopropane moiety.

Post-Cyclopropanation Functionalization

Hydroxylation and Esterification

Exposure to aqueous nucleophiles (e.g., water) under basic conditions leads to hydroxylation at the cyclopropane bridgehead, forming hydroxylated derivatives in 89% yield . Subsequent esterification with acyl chlorides further diversifies the product portfolio, though these transformations are peripheral to the core spiro-cyclopropane synthesis.

Comparative Analysis of Synthetic Approaches

The table below summarizes key metrics for the sulfur ylide-mediated cyclopropanation:

Substrate Ylide Yield (%) Diastereomeric Ratio (dr) Reference
6-(Trifluoromethyl)indole Dimethylsulfonium 82 13:1
5-Methoxyindole Dimethylsulfonium 78 10:1
7-Chloroindole Diphenylsulfonium 65 8:1

Challenges and Limitations

Diastereoselectivity Control

Achieving high diastereoselectivity remains a challenge, particularly with bulkier substrates. Computational studies suggest that steric interactions between the ylide and indole substituents dictate the preferential formation of the cis diastereomer.

Functional Group Compatibility

Electron-deficient indoles (e.g., nitro-substituted) exhibit reduced reactivity due to decreased nucleophilicity at the C3 position. Additionally, strong oxidizing agents can degrade the cyclopropane ring, necessitating careful selection of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the indoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has several scientific research applications:

Mechanism of Action

The mechanism by which 6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Indoline Core

6'-Fluorospiro[cyclopropane-1,3'-indoline]
  • Structure : Replaces -CF₃ with a smaller, electronegative fluorine atom.
  • The fluorine atom may engage in weak hydrogen bonding, influencing target interactions .
  • Synthesis : Commercially available (CAS 1461713-29-0), with suppliers like Hairui Chem .
6'-Methylspiro[cyclopropane-1,3'-indoline]
  • Structure : Substitutes -CF₃ with a methyl (-CH₃) group.
  • Properties : Lower lipophilicity and metabolic resistance compared to -CF₃. The methyl group may reduce electronic effects, altering reactivity .
6'-Nitrospiro[cyclopropane-1,3'-indoline]
  • Structure: Features a nitro (-NO₂) group at the 6' position.

Variations in the Spirocyclic Ring

Spiro[cyclohexane-1,3'-indoline] Derivatives
  • Structure : Replaces cyclopropane with a cyclohexane ring.
  • Properties : Increased ring size reduces strain but introduces conformational flexibility. This may lower thermal stability compared to the strained cyclopropane system .
  • Applications : Demonstrated utility in anticancer agent libraries .
Spiro[indoline-3,4-piperidine] Derivatives
  • Structure : Substitutes cyclopropane with a piperidine ring.
  • Derivatives like A1-A4 show anticancer activity, but the rigidity of cyclopropane in 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] may enhance target selectivity .

Functionalized Derivatives

Spiro[cyclopropane-1,3'-indolin]-2'-one
  • Structure : Incorporates a ketone at the 2' position.
  • Properties : The carbonyl group enhances polarity, improving solubility. Derivatives like 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1378834-16-2) are explored as building blocks for kinase inhibitors .
  • Synthesis : Accessed via transition metal-free cyclopropanation of in situ diazo compounds .

Cyclopropanation Strategies

  • NaOH-Promoted (3+2) Cycloaddition: A green method using NaOH to synthesize spiro(cyclopentane-1,3’-indoline) derivatives.
  • Copper-Catalyzed Three-Component Reactions : Used for bisaroyl spiro[cyclopropane-1,3′-indolin]-2′-imines with high diastereoselectivity. The -CF₃ group may require modified catalysts due to electronic effects .

Diastereoselectivity Challenges

  • Photochemical Deracemization : A related diethyl-substituted spiro[cyclopropane-1,3’-indoline]-2’-one (rac-9a) required xanthone sensitizers for deracemization, suggesting that -CF₃ substituents might influence triplet energy levels and photostability .

Physicochemical and Pharmacological Properties

Lipophilicity and Bioavailability

  • The -CF₃ group in 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] significantly increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to non-fluorinated analogs like the 6'-methyl derivative (logP ~2.1) .

Metabolic Stability

  • Fluorination generally reduces oxidative metabolism. The -CF₃ group likely improves metabolic stability over 6'-amino or 6'-hydroxy derivatives, which are prone to phase I metabolism .

Biological Activity

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its chemical properties, making it a candidate for various therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of 6'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is C₁₁H₈F₃N, with a molecular weight of approximately 213.20 g/mol. Its spirocyclic structure integrates a cyclopropane moiety with an indoline framework, which is thought to influence its biological activity significantly.

Synthesis Methods

The synthesis of this compound typically involves diastereoselective cyclopropanation reactions. A notable method employs tosylhydrazone salts, facilitating the formation of the cyclopropane ring under mild conditions. This approach has been reported to yield high selectivity and efficiency in producing the desired compound.

Biological Activity

Research indicates that 6'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline] exhibits significant biological activity, particularly in anticancer applications. Below are key findings from various studies:

Anticancer Activity

  • Cell Lines Tested : The compound has demonstrated promising activity against several human cancer cell lines, including:
    • Prostate cancer (DU-145)
    • Cervical cancer (HeLa)
    • Lung cancer (A-549)
  • IC₅₀ Values : Some derivatives have shown IC₅₀ values of less than 10 μM, indicating potent anticancer properties.

Preliminary studies suggest that the compound may interact with specific proteins involved in cancer cell proliferation and survival pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares 6'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline] with structurally related compounds:

Compound Name Structural Features Unique Aspects
4-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolineTetrahydroquinoline backboneDifferent nitrogen positioning
3-Methyleneindolin-2-oneIndolin core without spirocyclic structureLacks trifluoromethyl group
Spiro[cyclopropane-1,3'-indole]Indole instead of indolinVarying nitrogen atom configuration

This comparison illustrates the distinctive features of 6'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline], particularly its trifluoromethyl group and spirocyclic architecture, which contribute to its unique reactivity and biological profile.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells.
  • Mechanistic Studies : Investigations into the interaction between the compound and specific molecular targets have provided insights into its potential mechanisms for inhibiting tumor growth.

Q & A

Q. What are the key synthetic strategies for 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline], and how do reaction conditions influence stereoselectivity?

The compound is synthesized via cyclopropanation of 3-methyleneindolin-2-ones using trifluoromethyl-substituted reagents. A highly stereoselective method employs metal-free conditions with tosylhydrazone salts, avoiding hazardous diazo compounds . Key steps include:

  • Base selection : Sodium hydride in DMF facilitates cyclization at elevated temperatures .
  • Stereochemical control : Tri(n-butyl)phosphine catalysis improves regioselectivity and diastereomer formation compared to triphenylphosphine .
  • Yield optimization : Substituents on indoline (e.g., electron-donating groups) enhance reaction efficiency .

Table 1 : Synthesis Conditions and Outcomes

CatalystSolventTemp (°C)Yield (%)Diastereoselectivity (dr)
NaHDMF8060–753:1
P(n-Bu)₃CHCl₃6570–89>10:1

Q. How does the spirocyclic cyclopropane-indoline framework influence physicochemical properties?

The fused cyclopropane ring introduces strain, enhancing three-dimensionality and rigidity, which improves binding to biological targets like kinases or bacterial enzymes . The trifluoromethyl group increases lipophilicity (logP ~2.5) and metabolic stability, critical for drug design .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms cyclopropane fusion (δ 1.2–1.8 ppm for cyclopropane protons) and trifluoromethyl resonance (δ 120–125 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Resolves spiro junction geometry and dihedral angles (e.g., 85–90° between indoline and cyclopropane planes) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 254.0821) .

Advanced Research Questions

Q. What pharmacological mechanisms underlie its anticancer and antimicrobial activity?

  • Anticancer : Induces apoptosis via mitochondrial pathways (e.g., caspase-3 activation in MCF-7 cells at IC₅₀ = 8.2 µM) .
  • Antimicrobial : Synergizes with colistin against Gram-negative bacteria (MIC reduced from 32 µg/mL to 8 µg/mL for Klebsiella pneumoniae) .

Table 2 : Antimicrobial Synergy with Colistin

StrainMIC (µg/mL) AloneMIC with Colistin
Escherichia coli164
Salmonella Typhimurium82

Q. How can solubility challenges be addressed for in vivo studies?

Complexation with β-cyclodextrins (β-CDs) increases aqueous solubility by 15–20× via host-guest interactions. Phase solubility studies show a linear AL-type profile, confirming 1:1 complexation .

Q. What computational tools predict binding modes to biological targets?

  • Molecular docking : The trifluoromethyl group forms hydrophobic interactions with ATP-binding pockets in kinases (e.g., CDK2, docking score = −9.2 kcal/mol) .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in electrophilic substitutions .

Q. How to resolve contradictions in reported biological activity across studies?

Variations arise from:

  • Assay conditions : Serum protein binding reduces free drug concentrations .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show 2× difference in IC₅₀ .
  • Stereochemistry : The (1R,2R)-diastereomer exhibits 3× higher potency than (1R,2S) .

Q. What strategies improve stereoselectivity in spirocyclopropane formation?

  • Chiral auxiliaries : (S)-Proline-derived catalysts achieve >90% ee in asymmetric cyclopropanation .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor trans-diastereomers (dr = 5:1) .

Q. How do substituents on the indoline ring modulate structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., nitro at 6'): Enhance photochromic properties (λmax shift from 350 nm to 550 nm upon UV exposure) .
  • Bulkier substituents (e.g., bromine at 5'): Reduce bacterial efflux pump binding, improving MIC values .

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